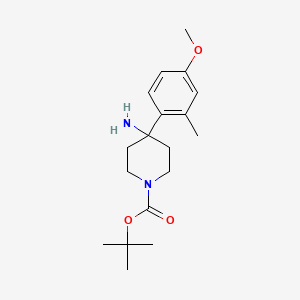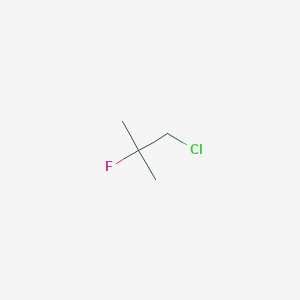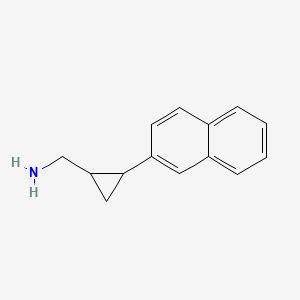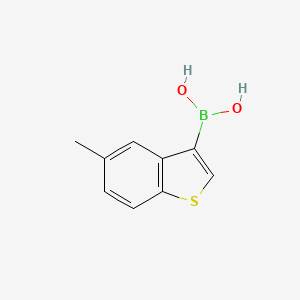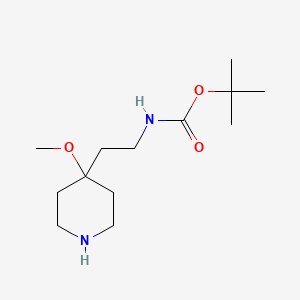
tert-Butyl (2-(4-methoxypiperidin-4-yl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-(4-methoxypiperidin-4-yl)ethyl)carbamate is a chemical compound with the molecular formula C13H26N2O3 and a molecular weight of 258.36 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used as a building block in organic synthesis.
Méthodes De Préparation
The synthesis of tert-Butyl (2-(4-methoxypiperidin-4-yl)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(4-methoxypiperidin-4-yl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
tert-Butyl (2-(4-methoxypiperidin-4-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Applications De Recherche Scientifique
tert-Butyl (2-(4-methoxypiperidin-4-yl)ethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Mécanisme D'action
The mechanism of action of tert-Butyl (2-(4-methoxypiperidin-4-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
tert-Butyl (2-(4-methoxypiperidin-4-yl)ethyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (4-methylpiperidin-4-yl)carbamate: This compound has a similar structure but with a methyl group instead of a methoxy group on the piperidine ring.
tert-Butyl methyl (piperidin-4-yl)carbamate: This compound features a methyl group on the nitrogen atom of the carbamate.
tert-Butyl (2-(4-methylpiperazin-1-yl)ethyl)carbamate: This compound has a piperazine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
Propriétés
Formule moléculaire |
C13H26N2O3 |
|---|---|
Poids moléculaire |
258.36 g/mol |
Nom IUPAC |
tert-butyl N-[2-(4-methoxypiperidin-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)15-10-7-13(17-4)5-8-14-9-6-13/h14H,5-10H2,1-4H3,(H,15,16) |
Clé InChI |
IZXAJWVNQXIMPX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC1(CCNCC1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



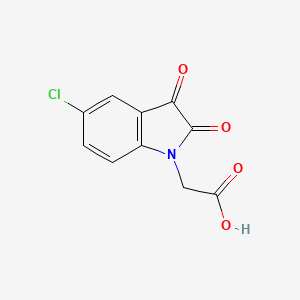
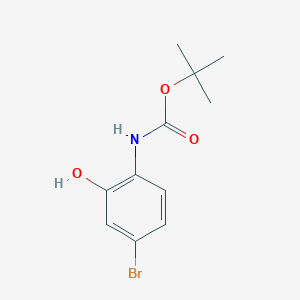
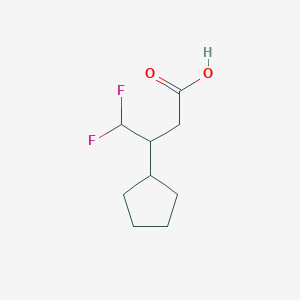
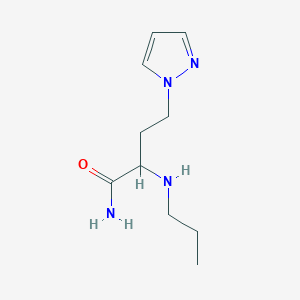
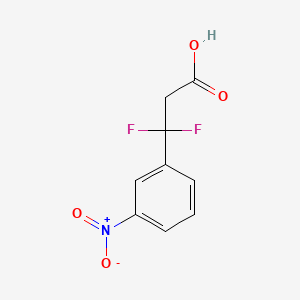
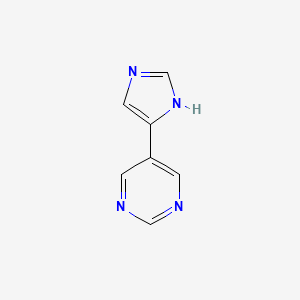
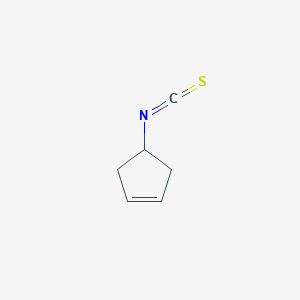
![2-Amino-2-[2-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B13615571.png)
![5-Ethynylbicyclo[2.2.1]hept-2-ene](/img/structure/B13615572.png)
